Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate (CAS 64686-64-2) is a 2,4,5-trisubstituted oxazole heterocycle bearing a methyl ester at C4, a methoxy group at C5, and a methyl group at C2. With a molecular formula of C₇H₉NO₄, a molecular weight of 171.15 g·mol⁻¹, a computed XLogP3 of 1.2, a topological polar surface area (TPSA) of 61.6 Ų, and five hydrogen-bond acceptor sites, it occupies a distinct physicochemical space among small-molecule oxazole-4-carboxylate building blocks.

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
CAS No. 64686-64-2
Cat. No. B12903472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate
CAS64686-64-2
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)OC)C(=O)OC
InChIInChI=1S/C7H9NO4/c1-4-8-5(6(9)10-2)7(11-3)12-4/h1-3H3
InChIKeyQOOUMQUNLISJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylate (CAS 64686-64-2): Procurement-Grade Identity and Core Physicochemical Profile


Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate (CAS 64686-64-2) is a 2,4,5-trisubstituted oxazole heterocycle bearing a methyl ester at C4, a methoxy group at C5, and a methyl group at C2 [1]. With a molecular formula of C₇H₉NO₄, a molecular weight of 171.15 g·mol⁻¹, a computed XLogP3 of 1.2, a topological polar surface area (TPSA) of 61.6 Ų, and five hydrogen-bond acceptor sites, it occupies a distinct physicochemical space among small-molecule oxazole-4-carboxylate building blocks [1]. The compound is commercially supplied at a confirmed purity specification of 97% (CheMenu, catalog CM1065366) and is primarily utilized as a synthetic intermediate for medicinal chemistry and heterocycle-oriented library synthesis, where the 5-methoxy substituent provides both electronic tuning and an additional H-bond acceptor relative to 5-unsubstituted analogs [2].

Why Methyl 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylate Cannot Be Replaced by Unsubstituted or Regioisomeric Oxazole-4-carboxylate Analogs


The oxazole-4-carboxylate scaffold permits substitution at three ring positions (C2, C4, C5), and even minor alterations produce measurable changes in computed molecular descriptors that govern solubility, permeability, and target engagement [1]. Simply interchanging methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate with its 5-des-methoxy analog (methyl 2-methyloxazole-4-carboxylate, CAS 85806-67-3) reduces the TPSA by 9.3 Ų (from 61.6 to 52.3 Ų) and eliminates one hydrogen-bond acceptor site (5 → 4), alterations that can shift a compound across critical bioavailability thresholds [2]. Substituting the 4-carboxylate regioisomer with the 2-carboxylate variant (CAS 143033-58-3) repositions the ester moiety relative to the ring heteroatoms, altering the electronic environment and reactivity at the carboxylate center [3]. Furthermore, reliance on the corresponding free carboxylic acid (CAS 1519974-94-7) forfeits the methyl ester's role as a protected carboxyl surrogate, precluding synthetic sequences that require orthogonal protection strategies . These quantifiable disparities underscore why generic, structure-agnostic substitution is scientifically indefensible without explicit comparative validation.

Methyl 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Topological Polar Surface Area (TPSA) Advantage: 5-Methoxy vs. 5-Des-Methoxy Analog

Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate possesses a computed TPSA of 61.6 Ų, whereas its 5-des-methoxy comparator methyl 2-methyl-1,3-oxazole-4-carboxylate (CAS 85806-67-3) registers a TPSA of only 52.3 Ų [1]. This 9.3 Ų increase is accompanied by a gain of one hydrogen-bond acceptor site (5 vs. 4) attributable to the 5-methoxy oxygen [2]. The TPSA difference is substantial in the context of oral bioavailability prediction, where compounds exceeding 60 Ų exhibit measurably different passive permeability characteristics from those below this threshold [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity Modulation: XLogP3 Shift Induced by 5-Methoxy Substitution

The target compound exhibits a computed XLogP3 of 1.2, compared to 0.9 for the 5-des-methoxy analog methyl 2-methyl-1,3-oxazole-4-carboxylate [1][2]. This ΔXLogP3 of +0.3 log units, despite the addition of a polar methoxy oxygen, reflects the dual character of the methoxy group — contributing both polarity (via the oxygen lone pairs) and lipophilicity (via the methyl moiety) [3]. The higher XLogP3 suggests enhanced membrane partitioning potential relative to the 5-unsubstituted comparator, while the simultaneously elevated TPSA (61.6 vs. 52.3 Ų) indicates that this lipophilicity gain does not come at the expense of excessive hydrophobicity.

ADME Prediction Lead Optimization Lipophilicity

Regioisomeric Differentiation: 4-Carboxylate vs. 2-Carboxylate Oxazole Scaffold

Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate (C4-CO₂Me) and its regioisomer methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate (C2-CO₂Me, CAS 143033-58-3) share identical molecular formulas (C₇H₉NO₄) and molecular weights (171.15 g·mol⁻¹), as well as identical computed XLogP3 (1.2), TPSA (61.6 Ų), and H-bond acceptor counts (5) [1][2]. However, the electronic environment at the ester carbonyl differs fundamentally: in the 4-carboxylate, the ester is conjugated with the C5-methoxy-bearing carbon of the oxazole ring, whereas in the 2-carboxylate regioisomer, the ester is directly attached to the C2 position adjacent to the ring oxygen, altering its electrophilicity and susceptibility to nucleophilic attack [3]. This positional difference dictates divergent reactivity in hydrolysis, aminolysis, and transesterification reactions.

Synthetic Chemistry Regioselectivity Heterocycle Reactivity

Methyl Ester as Protected Carboxyl Synthon: Molecular Weight and Solubility Differentiation vs. Free Carboxylic Acid

The methyl ester form of the target compound (MW 171.15 g·mol⁻¹) is 14.03 g·mol⁻¹ heavier than the corresponding free carboxylic acid 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid (MW 157.12 g·mol⁻¹, CAS 1519974-94-7) [1]. This difference directly reflects the replacement of the acidic carboxyl proton with a methyl group, converting a polar, ionizable functionality into a neutral, lipophilic ester. The ester form eliminates the hydrogen-bond donor capacity of the carboxylic acid (HBD count: 0 vs. 1), which fundamentally alters solubility in organic solvents and compatibility with water-sensitive reaction conditions such as Grignard additions, hydride reductions, and peptide coupling protocols [2].

Synthetic Methodology Protecting Group Strategy Building Block Selection

Class-Level SAR: Methoxy and Methyl Substitution Patterns Enhance Biological Effectiveness

A comprehensive SAR review of oxazole-based molecules (2009–2025) reports that substituting phenyl, methoxy, halogen, or electron-withdrawing groups on the oxazole nucleus significantly increases biological effectiveness across anti-inflammatory, anticancer, antibacterial, and antitubercular assays [1]. More specifically, SAR findings indicate that attachment of electron-donating groups (EDGs) such as methyl at the R position (C2) and methoxy at the R1 position (C5) on the oxazole scaffold yields the most promising results in antibacterial and anticancer contexts [2]. The target compound, bearing both a C2-methyl and a C5-methoxy substituent, directly aligns with this validated pharmacophoric pattern, whereas analogs lacking either substituent fall outside the optimally substituted SAR space identified in the review literature [1][2].

Structure-Activity Relationship Oxazole Pharmacophore Substituent Effects

Methyl 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization Requiring a Privileged 2,5-Disubstituted Oxazole-4-carboxylate Scaffold

When a medicinal chemistry program demands an oxazole-4-carboxylate building block with validated pharmacophoric substituents, the dual C2-methyl/C5-methoxy pattern of this compound aligns with SAR findings that electron-donating groups at these positions enhance antibacterial and anticancer activity [1]. The TPSA of 61.6 Ų and XLogP3 of 1.2 place the compound in a favorable property space for oral bioavailability optimization, differentiated from the 5-unsubstituted analog (TPSA 52.3 Ų, XLogP3 0.9) by a 9.3 Ų increase in polar surface area and 0.3 log unit increase in lipophilicity [2].

Multi-Step Heterocycle Synthesis Requiring Orthogonal C4-Carboxylate Protection

For synthetic routes involving Grignard reagents, hydride reductions, or peptide coupling conditions that are incompatible with free carboxylic acids, the methyl ester form (MW 171.15 g·mol⁻¹, HBD = 0) serves as a stable, neutral protected carboxyl equivalent, in contrast to the free acid analog (MW 157.12 g·mol⁻¹, HBD = 1) which would require additional protection/deprotection steps [1]. The 4-carboxylate position further differentiates this compound from the 2-carboxylate regioisomer, which exhibits different electrophilicity and may undergo divergent reaction pathways under identical conditions [2].

Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Oxazole-Containing Pharmacophores

In FBDD campaigns, the compound's low molecular weight (171.15 g·mol⁻¹), five hydrogen-bond acceptor sites, and rule-of-three-compliant properties make it suitable as a fragment starting point [1]. The 5-methoxy group provides a synthetic handle for further elaboration (e.g., demethylation to a hydroxyl group) and contributes an additional H-bond acceptor site not available in the 5-des-methoxy analog (5 vs. 4 HBA) [2]. Commercial availability at 97% purity ensures immediate procurement without the need for in-house synthesis and purification.

Regioisomer-Controlled Oxazole Library Synthesis for SAR Exploration

When an SAR campaign requires systematic exploration of oxazole regioisomers, this 4-carboxylate compound provides the C4-ester substitution pattern needed for comparison against the corresponding 2-carboxylate regioisomer (CAS 143033-58-3) [1]. Although the two regioisomers share identical bulk descriptors (MW, XLogP3, TPSA), their differing carboxylate positions produce distinct electronic environments that translate to divergent reactivity in nucleophilic acyl substitution and cross-coupling reactions, an essential variable in parallel library synthesis [2].

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